

Introduction: Defining the Phosphanide Anion

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Compound of Interest

Compound Name: Phosphanide

Cat. No.: B1200255

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The term "**phosphanide**" refers to an anion containing a phosphorus atom with a formal negative charge. The parent **phosphanide** anion has the chemical formula $[\text{PH}_2]^-$, also known as the phosphino anion or dihydridophosphate(1-).^{[1][2]} In a broader context, the term encompasses a class of organophosphorus anions, PR_2^- , where the hydrogen atoms are substituted by organic (alkyl, aryl) or inorganic (e.g., silyl) groups.^[3] In these species, phosphorus typically exists in a -3 oxidation state.^[2]

Phosphanide anions are highly reactive species and powerful nucleophiles. They serve as crucial ligands in coordination chemistry, capable of forming strong bonds with a wide range of metal centers, and as versatile reagents in synthetic chemistry.^[3] Their structural and electronic properties are highly tunable through the choice of substituents on the phosphorus atom, making them a subject of significant interest in catalysis and materials science.

Core Structure and Geometry

The fundamental structure of **phosphanide** anions can be understood by applying Valence Shell Electron Pair Repulsion (VSEPR) theory and principles of atomic orbital hybridization.

The Parent Phosphanide Anion ($[\text{PH}_2]^-$)

The electronic structure of the parent $[\text{PH}_2]^-$ anion is analogous to that of an amide anion ($[\text{NH}_2]^-$) or a water molecule (H_2O). The phosphorus atom possesses five valence electrons, each hydrogen contributes one, and the negative charge adds an additional electron, for a total of eight valence electrons.

- **Electron Configuration:** These eight electrons form two P-H single bonds and two lone pairs residing on the phosphorus atom.
- **VSEPR Theory:** With two bonding domains and two lone pair domains (an AX₂E₂ system), the electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion.
- **Molecular Geometry:** The resulting molecular geometry, which considers only the positions of the atoms, is bent or angular.[4] The lone pairs occupy more space than bonding pairs, compressing the H-P-H bond angle to a value significantly less than the ideal tetrahedral angle of 109.5°.

Substituted Phosphanide Anions (PR₂⁻)

When the hydrogen atoms are replaced by other groups (R), the fundamental bent geometry is retained, but the R-P-R bond angle is highly sensitive to the steric and electronic nature of the substituents.

- **Steric Influence:** The use of sterically demanding or "bulky" ligands, such as the triisopropylsilyl (-SiPr₃) group, is a common strategy in inorganic chemistry to stabilize reactive species and enforce specific coordination geometries. In the case of bis(silyl)**phosphanide** anions like [P(SiPr₃)₂]⁻, the significant steric repulsion between the large silyl groups forces the Si-P-Si bond angle to open up substantially, often exceeding 115°.[5]
- **Electronic Influence:** The electronic properties of the R groups can modulate the electron density at the phosphorus center, influencing its nucleophilicity and its bonding characteristics when coordinated to a metal.

Quantitative Structural and Spectroscopic Data

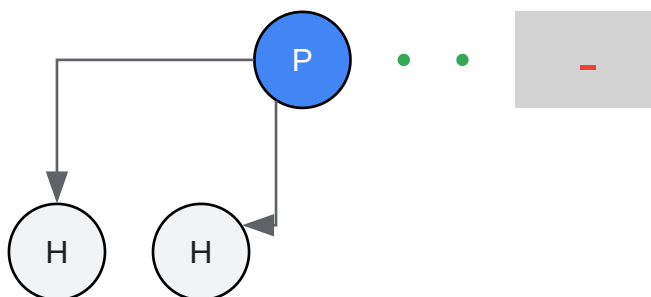
The precise structural parameters of **phosphanide** anions are typically determined through single-crystal X-ray diffraction of their salt forms (e.g., with Li⁺, Na⁺) or by computational methods. Spectroscopic techniques, particularly ³¹P NMR, are indispensable for characterization in solution.

Anion Species	Parameter	Value	Method
[PH ₂] ⁻ (Parent Anion)	H-P-H Bond Angle	94.6°	Calculation (DFT)
	P-H Bond Length	1.428 Å	Calculation (DFT)
	Electron Affinity (PH ₂)	1.263 ± 0.006 eV	Photoelectron Spectroscopy
[(THF)LiP(SiPr ₃) ₂] ₂ (Dimer)	Si-P-Si Bond Angle	116.9(4)°	X-ray Diffraction
	Li-P Bond Length	253.3(6) pm	X-ray Diffraction
	P-Si Bond Length	223.4(1) pm	X-ray Diffraction
NaP(SiPr ₃) ₂ (in a complex with Hg)	Si-P-Si Bond Angle	125.903(18)°	X-ray Diffraction
	P-Si Bond Length	2.2163(7) - 2.2207(8) Å	X-ray Diffraction

Table 1: Selected structural and spectroscopic data for the parent **phosphanide** anion and representative bulky silyl-substituted **phosphanide** complexes. Data sourced from computational and experimental studies.[5][6][7]

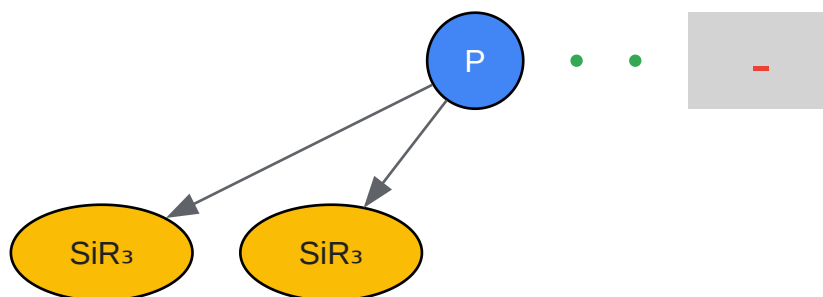
Visualization of Phosphanide Structures

Diagrams generated using the DOT language provide a clear representation of the core structures.



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Caption: Bent molecular geometry of the parent **phosphanide** anion, $[\text{PH}_2]^-$.



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Caption: Structure of a substituted **phosphanide**, $[\text{P}(\text{SiR}_3)_2]^-$, with a wide bond angle.

Experimental Protocols for Synthesis and Characterization

The synthesis of **phosphanides** requires strict anaerobic and anhydrous conditions due to their high sensitivity to air and moisture.

Protocol: Synthesis of Sodium Phosphanide (NaPH_2)

This protocol is based on the reaction of phosphine gas with sodium metal dissolved in liquid ammonia.^{[2][6]}

Materials:

- Sodium metal
- Anhydrous liquid ammonia (NH_3)
- Phosphine gas (PH_3)
- Anhydrous diethyl ether or dimethoxyethane (DME)
- Schlenk line apparatus, dry glassware, and cannula transfer equipment
- Low-temperature bath (e.g., acetone/dry ice, $-78\text{ }^\circ\text{C}$)

Procedure:

- **Apparatus Setup:** Assemble a three-necked flask equipped with a gas inlet, a cold finger condenser charged with dry ice/acetone, and a septum under an inert atmosphere (Argon or Nitrogen).
- **Sodium Dissolution:** In a stream of inert gas, carefully add freshly cut sodium metal to the reaction flask. Cool the flask to $-78\text{ }^{\circ}\text{C}$ and condense anhydrous ammonia into it until the sodium is dissolved, forming a characteristic deep blue solution.
- **Phosphine Addition:** Slowly bubble phosphine gas (PH_3) through the sodium-ammonia solution via a cannula. The blue color will fade as the sodium is consumed. Continue the addition until the solution becomes colorless or a white precipitate of NaPH_2 forms.
- **Isolation:** Once the reaction is complete, carefully evaporate the liquid ammonia by removing the cold bath and allowing the flask to warm slowly while maintaining a positive pressure of inert gas.
- **Washing and Drying:** The resulting white solid (NaPH_2) can be washed with cold, anhydrous diethyl ether to remove any residual impurities and then dried under high vacuum. The product should be stored and handled exclusively under an inert atmosphere.

Protocol: Synthesis of Lithium Bis(trimethylsilyl)phosphide · 2THF

This protocol describes the deprotonation of a silylphosphine precursor using an organolithium reagent.^[1]

Materials:

- Tris(trimethylsilyl)phosphine, $\text{P}(\text{SiMe}_3)_3$
- Methyllithium (MeLi) or n-Butyllithium (nBuLi) solution in an appropriate solvent (e.g., diethyl ether)
- Anhydrous tetrahydrofuran (THF)

- Anhydrous pentane
- Schlenk line apparatus and dry glassware

Procedure:

- **Precursor Dissolution:** In a Schlenk flask under an inert atmosphere, dissolve tris(trimethylsilyl)phosphine in anhydrous THF. Cool the solution to 0 °C using an ice bath.
- **Deprotonation:** While stirring, add one equivalent of methyllithium solution dropwise to the cooled phosphine solution over approximately one hour. The reaction cleaves a Si-P bond and generates the lithium **phosphanide**.
- **Warming and Solvent Removal:** Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours) to ensure the reaction goes to completion.^[1] Remove all volatile components (THF, ether, byproducts) under reduced pressure to obtain a residue.
- **Recrystallization:** Dissolve the residue in a minimum amount of anhydrous pentane, adding small amounts of THF as needed to achieve complete dissolution.^[1]
- **Isolation:** Cool the solution to -30 °C. Colorless to pale yellow crystals of the product, $[\text{Li}(\text{P}(\text{SiMe}_3)_2) \cdot 2\text{THF}]$, will precipitate. The supernatant can be carefully removed via cannula, and the crystals washed with cold pentane and dried under vacuum.

Key Characterization Techniques

- **³¹P NMR Spectroscopy:** This is the most powerful technique for characterizing **phosphanide** anions in solution. The phosphorus nucleus is highly sensitive to its chemical environment, providing a distinct signal for the **phosphanide** anion.
- **Single-Crystal X-ray Diffraction:** This method provides definitive proof of structure in the solid state, yielding precise bond lengths, bond angles, and information about coordination to counterions and solvent molecules. Obtaining suitable crystals is often the most challenging step due to the high reactivity of the anions.^[6]

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